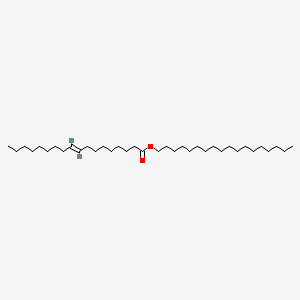
Isamine blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isamine blue is a synthetic dye first synthesized by Raphael Meldola. It is known for its vibrant blue color and is used in various scientific and industrial applications. The chemical formula of this compound is C₄₀H₃₀N₃NaO₆S₂, and it has a molecular weight of 735.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isamine blue can be synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The exact synthetic route may vary, but it typically involves the sulfonation of aromatic compounds followed by coupling reactions to form the final dye structure .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isamine blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: The dye can be reduced to form different products, which may have distinct applications.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the dye .
Scientific Research Applications
Isamine blue has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in histological staining to visualize cellular structures and tissues.
Medicine: Investigated for its potential therapeutic effects, including its antimitotic properties, which may be useful in cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints
Mechanism of Action
The mechanism of action of Isamine blue involves its interaction with cellular components, leading to changes in their structure and function. The dye can bind to proteins and nucleic acids, altering their properties and affecting cellular processes. In cancer research, this compound has been shown to inhibit cell proliferation by interfering with mitotic processes .
Comparison with Similar Compounds
Isamine blue is similar to other synthetic dyes such as Meldola’s blue and naphthol green B. it is unique in its specific chemical structure and properties, which make it suitable for particular applications. Similar compounds include:
Meldola’s blue: Another synthetic dye with applications in histological staining and analytical chemistry.
Naphthol green B: Used in various industrial and scientific applications, including as a staining agent in biology
This compound stands out due to its specific interactions with cellular components and its potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C40H30N3NaO6S2 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 |
InChI Key |
UJMOQGMQIUKDFI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)

![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
